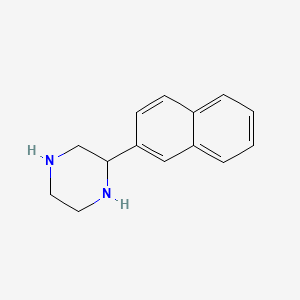

2-Naphthalen-2-yl-piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

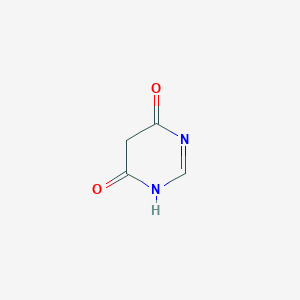

2-Naphthalen-2-yl-piperazine is a compound with the molecular formula C14H16N2 . It has a molecular weight of 212.29 g/mol . The IUPAC name for this compound is 2-naphthalen-2-ylpiperazine .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 2-Naphthalen-2-yl-piperazine, has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 2-Naphthalen-2-yl-piperazine includes a naphthalene moiety attached to a piperazine ring . The InChI code for this compound is InChI=1S/C14H16N2/c1-2-4-12-9-13 (6-5-11 (12)3-1)14-10-15-7-8-16-14/h1-6,9,14-16H,7-8,10H2 .Physical And Chemical Properties Analysis

2-Naphthalen-2-yl-piperazine has a molecular weight of 212.29 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . Its exact mass is 212.131348519 g/mol, and it has a topological polar surface area of 24.1 Ų .Applications De Recherche Scientifique

Overview of Piperazine Derivatives

Piperazine derivatives, including 2-Naphthalen-2-yl-piperazine, play a crucial role in drug discovery due to their significant medicinal potential. These compounds are found in a wide range of therapeutic drugs with diverse applications such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The modification of the piperazine nucleus can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, suggesting the importance of piperazine-based molecular fragments in the design of new drugs for various diseases (Rathi et al., 2016).

Naphthalimide Compounds and Their Applications

Naphthalimide compounds, closely related to 2-Naphthalen-2-yl-piperazine, are nitrogen-containing aromatic heterocycles that exhibit extensive potential in medicinal applications. These derivatives interact with biological cations, anions, small molecules, and macromolecules like DNAs, enzymes, and receptors, showcasing their capabilities as anticancer agents, antibacterial, antifungal, antiviral, anti-inflammatory, antidepressant agents, and diagnostic agents. Some naphthalimides have reached clinical trials, demonstrating their significant role in the development of new therapeutic agents and diagnostic tools (Gong et al., 2016).

Biodegradation of Naphthalene

The degradation of naphthalene, a component related to 2-Naphthalen-2-yl-piperazine, by microbes such as Pseudomonas putida ND6 highlights the environmental relevance of these compounds. This process is crucial for the ecological recovery of PAH-contaminated sites, illustrating the environmental and biological applications beyond therapeutic uses. Understanding naphthalene degradation pathways in microbes like Pseudomonas putida ND6 can contribute to bioremediation strategies and environmental health (Song et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

2-naphthalen-2-ylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-2-4-12-9-13(6-5-11(12)3-1)14-10-15-7-8-16-14/h1-6,9,14-16H,7-8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMNNHMPDTUAFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378121 |

Source

|

| Record name | 2-Naphthalen-2-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Naphthalen-2-yl-piperazine | |

CAS RN |

904816-32-6 |

Source

|

| Record name | 2-Naphthalen-2-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)

![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)